![molecular formula C9H13NO3 B14637219 Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- CAS No. 56446-62-9](/img/structure/B14637219.png)
Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- is an organic compound with the molecular formula C₉H₁₃NO₃ It is characterized by the presence of a pyridine ring attached to an ethoxyethanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- typically involves the reaction of 2-pyridinyloxyethanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ethoxyethanol chain can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-[2-(2-propenyloxy)ethoxy]-: Similar structure but with a propenyloxy group instead of a pyridinyloxy group.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group instead of a pyridinyloxy group.
Uniqueness
Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the fields of chemistry and medicine.
Propiedades
Número CAS |
56446-62-9 |
|---|---|
Fórmula molecular |
C9H13NO3 |
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
2-(2-pyridin-2-yloxyethoxy)ethanol |
InChI |
InChI=1S/C9H13NO3/c11-5-6-12-7-8-13-9-3-1-2-4-10-9/h1-4,11H,5-8H2 |
Clave InChI |
MMFDFDAVWNTGQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


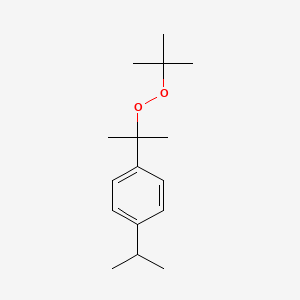
![2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid](/img/structure/B14637148.png)
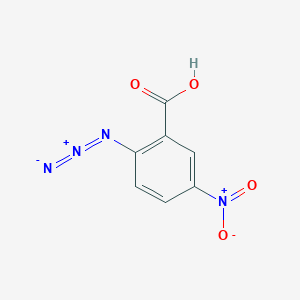
![N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B14637151.png)
![tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14637152.png)
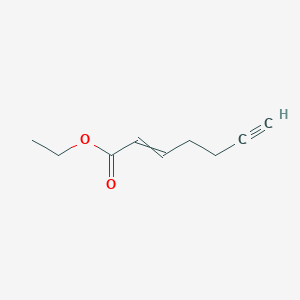
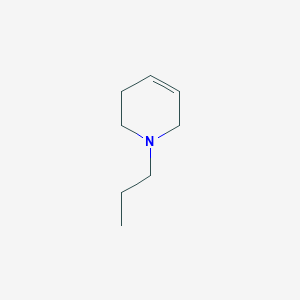
![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)
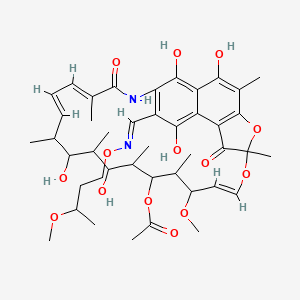
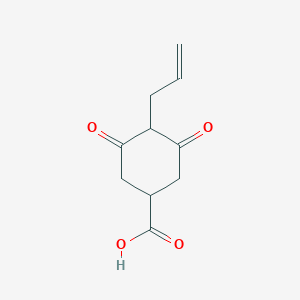
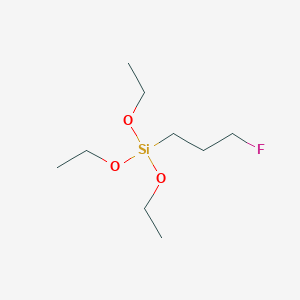
![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)
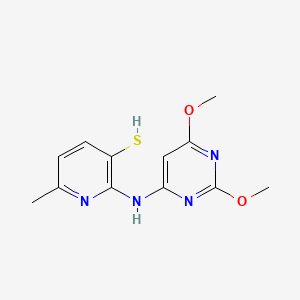
![3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B14637195.png)
